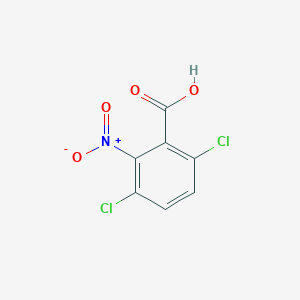

3,6-Dichloro-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

3,6-dichloro-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCALPXHVQPTOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597123 | |

| Record name | 3,6-Dichloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2011-61-2 | |

| Record name | 3,6-Dichloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies

Established Reaction Pathways for Nitrobenzoic Acid Frameworks

The creation of the 3,6-dichloro-2-nitrobenzoic acid structure relies on fundamental organic reactions tailored to achieve the desired substitution pattern on the benzene (B151609) ring.

Electrophilic Aromatic Substitution for Nitro Group Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the primary method for introducing a nitro (–NO₂) group onto a benzene ring. miracosta.edu This process typically involves the use of a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). miracosta.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. miracosta.edumasterorganicchemistry.com

The substitution pattern on the benzene ring is dictated by the directing effects of the substituents already present. In the synthesis of this compound, the directing effects of the chloro and carboxyl groups are critical. For instance, the nitration of 1,3-dichloro-2-nitrobenzene (B1583056) in sulfuric acid or oleum (B3057394) has been studied, yielding quantitative results of the expected nitro products. rsc.org The temperature of the reaction is also a crucial factor to control, as higher temperatures can lead to multiple nitrations. youtube.com

Halogenation Strategies for Dichloro Substitution

The introduction of two chlorine atoms onto the aromatic ring is another key step, achieved through halogenation reactions. unacademy.com Similar to nitration, halogenation is an electrophilic aromatic substitution reaction. youtube.com The specific reagents and conditions depend on the starting material. For example, if starting with a benzoic acid derivative, the carboxyl group acts as a deactivating and meta-directing group. youtube.com The reaction often requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination, to polarize the halogen molecule and increase its electrophilicity. youtube.com

Carboxylation Techniques in Aromatic Systems

The introduction of the carboxylic acid (–COOH) group can be accomplished through various methods. One common industrial approach is the oxidation of a methyl group on the benzene ring. For instance, 4-nitrotoluene (B166481) can be oxidized to 4-nitrobenzoic acid. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are often employed for this side-chain oxidation. quora.comyoutube.com

Another route is the hydrolysis of a nitrile (–CN) group. quora.com This can be achieved under acidic or alkaline conditions. The nitrile itself can be introduced via a Sandmeyer reaction on an amino group or through nucleophilic aromatic substitution.

Direct carboxylation of the aromatic ring is also possible using carbon dioxide (CO₂), often under high pressure and with a strong base or organometallic reagent in what is known as the Kolbe-Schmitt reaction or by using Grignard reagents. youtube.comgoogle.comyoutube.com For example, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid utilizes a high-pressure carboxylation of 2,5-dichlorophenol (B122974) with CO₂. google.com

Multi-Step Synthesis Routes for this compound Analogs

The synthesis of complex molecules like this compound and its analogs often requires a multi-step approach where the sequence of reactions is carefully planned. youtube.comlibretexts.org The order in which the functional groups are introduced is critical to ensure the correct final substitution pattern due to the directing effects of the substituents.

For example, a plausible synthetic route could start with the nitration of a dichlorobenzene. The nitration of 1,4-dichlorobenzene (B42874) produces 1,4-dichloro-2-nitrobenzene. wikipedia.org Similarly, the nitration of 1,2-dichlorobenzene (B45396) yields primarily 1,2-dichloro-4-nitrobenzene. wikipedia.org Subsequent steps would then be required to introduce the carboxylic acid group at the desired position, potentially through oxidation of a pre-existing group or through a carboxylation reaction.

Another strategy involves starting with a substituted benzoic acid. For instance, 2,6-dichlorobenzoic acid can be nitrated to produce 2,6-dichloro-3-nitrobenzoic acid with high selectivity. patsnap.com This intermediate can then be further modified.

A detailed example of a multi-step synthesis for an analog is the preparation of 4-chloro-2-nitrobenzoic acid. One proposed pathway involves the nitration of toluene, separation of the ortho-nitrotoluene isomer, oxidation of the methyl group to a carboxylic acid, and finally, chlorination. quora.com An alternative route starts with 2,4-dichlorotoluene, which is then oxidized to the corresponding benzoic acid. quora.com

Catalytic Approaches in Nitroaromatic Carboxylic Acid Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to improve reaction efficiency, selectivity, and environmental footprint. In the context of nitroaromatic carboxylic acid synthesis, catalysts are employed in several key steps.

For the nitration step, while the classic mixed acid system is effective, research into alternative catalytic systems continues. For carboxylation, the Kolbe-Schmitt reaction often employs catalysts like potassium carbonate to facilitate the reaction. google.com

In the oxidation of toluenes to benzoic acids, soluble cobalt and manganese compounds, often in the presence of bromide ions, are used as catalysts for reactions involving oxygen as the oxidant. google.com

Furthermore, the reduction of nitro groups to amines, a common subsequent reaction for these compounds, is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel. wikipedia.org Recent advancements also explore the use of iodide catalysis for the conversion of nitroalkanes to carboxylic acids under mild conditions. rsc.org

Process Optimization and Scalability Studies for Laboratory Research

Translating a laboratory-scale synthesis to a larger, more practical scale requires careful optimization of various parameters. For the synthesis of compounds like this compound, several factors must be considered.

Reaction Conditions: Temperature, reaction time, and the concentration of reagents are critical. For instance, in nitration reactions, controlling the temperature is essential to prevent over-nitration and ensure safety. youtube.comtruman.edu

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For example, in the oxidation of halogenated toluenes, acetic acid is a common solvent. google.com

Catalyst Loading and Recovery: In catalytic processes, minimizing the amount of catalyst used and developing efficient methods for its recovery and reuse are key for economic and environmental reasons.

Purification Methods: As the scale of the reaction increases, purification techniques such as recrystallization, distillation, and chromatography need to be adapted for larger quantities. For example, the isolation of halogenated benzoic acids from the reaction mixture can be achieved through crystallization by carefully controlling the solvent composition. google.com

Continuous Processing: For industrial production, shifting from batch to continuous flow processes can offer significant advantages in terms of safety, consistency, and scalability. Continuous nitration processes are being developed for the production of related compounds like 3-methyl-2-nitrobenzoic acid. google.com

Below is a table summarizing key reaction parameters for related synthetic transformations.

| Reaction Step | Starting Material Example | Reagents | Catalyst | Solvent | Temperature (°C) | Reference |

| Nitration | 2,6-Dichlorobenzoic acid | Fuming Nitric Acid, Sulfuric Acid | - | - | Room Temp | patsnap.com |

| Nitration | Benzoic Acid | Nitric Acid, Sulfuric Acid | - | - | < 5 | truman.edu |

| Oxidation | o-Chlorotoluene | Oxygen | Cobalt/Manganese salts, Bromide | Acetic Acid | 100-180 | google.com |

| Carboxylation | 2,5-Dichlorophenol | CO₂ | Potassium Chloride | - | 145 | google.com |

This table illustrates the specific conditions that can be tailored for different starting materials and desired transformations in the synthesis of dichloronitrobenzoic acids and their analogs.

Derivatization Chemistry and Functionalization Strategies

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group. Esterification and amidation are among the most common transformations.

The formation of esters can be achieved through various standard methods, including Fischer esterification with an alcohol under acidic catalysis. Similarly, the carboxylic acid can be converted to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with alcohols to form esters or with amines to form amides. chemcess.com

A modern approach to amide bond formation involves the use of coupling agents. acs.org For instance, Diethylaminosulfur trifluoride (DAST) has been employed for the synthesis of amides from carboxylic acids and amines in dichloromethane (B109758) at room temperature. acs.org This method is notable for its mild conditions and broad applicability to various amines, including those that are electron-deficient. acs.orgacs.org Reagents like 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-Oxide Tetrafluoroborate (TBTU) and 1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) are also effective for promoting amide bond formation. acs.org

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., DAST, TBTU) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

Reactions Involving Halogen Substituents

The two chlorine atoms on the aromatic ring are susceptible to substitution, particularly through nucleophilic aromatic substitution, and can also direct further functionalization.

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the halogenated positions. wikipedia.org In this type of reaction, a nucleophile displaces a halide ion on the aromatic ring. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In 3,6-dichloro-2-nitrobenzoic acid, the nitro group at the 2-position activates the chlorine atoms at the 3- and 6-positions towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. youtube.com Subsequently, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. youtube.com A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiols, allowing for the introduction of a wide range of functional groups.

The chlorine atoms can also be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While not as extensively detailed for this specific molecule in the provided context, reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are standard methods for the functionalization of aryl halides and could theoretically be applied to this compound, likely requiring specific catalytic systems to overcome the deactivating effects of the other ring substituents.

Modifications of the Nitro Group

The nitro group is a versatile functional handle that can be transformed into various other functionalities, most notably an amine group.

The reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This conversion is crucial for the synthesis of anilines, which are important intermediates in the pharmaceutical and dye industries. A variety of reducing agents can accomplish this transformation. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include: masterorganicchemistry.com

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when the substrate contains halogens, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups. commonorganicchemistry.com Sodium hydrosulfite can also be used for this purpose. wikipedia.org A selective and rapid reduction can be achieved at room temperature using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder.

The resulting 2-amino-3,6-dichlorobenzoic acid is a valuable synthetic intermediate.

| Reducing Agent | Conditions | Key Features |

| H₂/Pd/C | Catalytic hydrogenation | Common and efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Preferred for halogenated compounds to avoid dehalogenation. commonorganicchemistry.com |

| Fe/HCl | Acidic reduction | A classic and robust method. masterorganicchemistry.com |

| SnCl₂ | Mild reduction | Useful in the presence of other reducible groups. commonorganicchemistry.com |

| Hydrazine glyoxylate/Zn or Mg | Room temperature reduction | Rapid and selective. |

Beyond reduction to an amine, the nitro group can be converted into other functional groups under specific reaction conditions. For example, partial reduction can yield hydroxylamines or azoxy compounds. wikipedia.org The reduction of nitro compounds with zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of hydroxylamines. wikipedia.org Treatment of nitroarenes with an excess of zinc metal can result in the formation of N,N'-diarylhydrazine. wikipedia.org Furthermore, reduction with metal salts like tin(II) chloride or chromium(II) chloride can produce oximes. chemeurope.com These alternative transformations further expand the synthetic utility of the nitro group on the this compound framework.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers critical insights into the functional groups present in 3,6-dichloro-2-nitrobenzoic acid. The analysis of vibrational spectra for related compounds, such as 2,6-dichloro-3-nitrobenzoic acid, provides a basis for band assignments. sigmaaldrich.com

Key vibrational modes observed in the spectra of similar chlorinated nitrobenzoic acids include:

O-H Stretching: The carboxylic acid O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, often in the range of 3100-2800 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is expected to produce a strong absorption band in the FT-IR spectrum, generally between 1710 and 1680 cm⁻¹.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to two distinct bands. The asymmetric stretch is typically observed in the 1550-1500 cm⁻¹ region, while the symmetric stretch appears around 1350-1300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations are found in the fingerprint region of the spectrum, usually below 800 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

For instance, the FT-IR spectrum of 4-nitrobenzoic acid shows characteristic bands that can be compared to those of its chlorinated derivatives. researchgate.net The experimental FT-IR spectrum of 2-chlorobenzoic acid also provides a useful reference for assigning C-H in-plane and out-of-plane bending vibrations. researchgate.net

Table 1: Representative Vibrational Band Assignments for Chlorinated Nitrobenzoic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3100-2800 |

| C-H Stretch (Aromatic) | >3000 |

| C=O Stretch (Carboxylic Acid) | 1710-1680 |

| C=C Stretch (Aromatic) | 1600-1450 |

| NO₂ Asymmetric Stretch | 1550-1500 |

| NO₂ Symmetric Stretch | 1350-1300 |

| C-Cl Stretch | <800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and proton environments in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the aromatic ring. The electron-withdrawing effects of the nitro and chloro substituents significantly influence the chemical shifts of the aromatic protons. For related chloronitrobenzoic acid derivatives, aromatic protons typically resonate in the downfield region, often between 7.5 and 8.5 ppm. The specific splitting patterns (coupling) between adjacent protons can help confirm the substitution pattern on the benzene ring. For example, the ¹H NMR spectrum of 3-nitrobenzoic acid shows distinct signals for its aromatic protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environments.

Carboxyl Carbon (COOH): This carbon is typically observed in the range of 165-175 ppm.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Carbons bonded to chlorine atoms (C-Cl) are deshielded and show characteristic downfield shifts.

The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded, with its resonance appearing at approximately 145-150 ppm.

The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

For comparison, the ¹³C NMR spectrum of benzoic acid shows five distinct signals, indicating the different chemical environments of its seven carbon atoms. docbrown.info The spectra of isomers like 2-chloro-3-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid also provide valuable comparative data. chemicalbook.comchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carboxyl (C=O) | 165-175 |

| C-NO₂ | 145-150 |

| C-Cl | Downfield shifted |

| Other Aromatic C-H | ~120-140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a precise mass measurement, which can be used to confirm the molecular formula, C₇H₃Cl₂NO₄. The exact mass of this compound is 234.9439130 Da. nih.gov The isotopic pattern observed in the mass spectrum, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), further corroborates the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring, nitro group, and carboxylic acid group, all containing chromophores, results in characteristic absorption bands. For instance, 2-nitrobenzoic acid exhibits UV absorption maxima. nist.gov Similarly, 3-nitrobenzoic acid in alcohol shows absorption maxima at 215 nm and 255 nm. nih.gov The electronic transitions are typically of the π → π* and n → π* type, associated with the aromatic system and the nitro and carbonyl groups. The positions and intensities of these absorption bands can be influenced by the solvent polarity.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies reveal the preferred conformation of the molecule in the crystal lattice. A key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. For many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-substituents (in this case, a chlorine atom and a nitro group) can cause the carboxylic acid group to twist out of the plane of the benzene ring. mdpi.com In related structures, such as 2-chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid, the carboxylic group is significantly twisted with respect to the aromatic ring. researchgate.net

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds. The most common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This results in a characteristic eight-membered ring. In addition to this primary interaction, other weaker interactions, such as C-H···O hydrogen bonds, may also be present, connecting the dimers into larger three-dimensional networks. researchgate.net The nitro group can also participate in hydrogen bonding as an acceptor. In some cases, intramolecular hydrogen bonds can occur, for example, between the carboxylic acid proton and an oxygen atom of the ortho-nitro group, though intermolecular hydrogen bonding is often more favorable in the solid state for benzoic acid derivatives. quora.com

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3,6-Dichloro-2-nitrobenzoic acid, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to determine key structural parameters. nih.govresearchgate.net These calculations account for electron correlation to provide accurate bond lengths, bond angles, and dihedral angles.

The presence of the bulky chlorine atoms and the nitro group in proximity to the carboxylic acid function introduces steric hindrance, which can lead to out-of-plane twisting of the substituent groups to achieve a minimal energy conformation. The optimized geometry is crucial for subsequent calculations of other molecular properties.

Vibrational analysis, also performed using DFT methods, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. nih.govnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.48 Å |

| C-Cl | ~1.74 Å | |

| C-N | ~1.47 Å | |

| N-O | ~1.22 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-COOH | ~121° |

| C-C-Cl | ~120° | |

| C-C-NO2 | ~118° | |

| Dihedral Angle | C-C-C-O (Carboxyl) | ~15° |

| C-C-C-N (Nitro) | ~30° |

Note: The values in this table are illustrative and based on typical DFT results for similar substituted benzoic acids. Actual values would be obtained from specific computational output.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group significantly lowers the energy of both the HOMO and LUMO. The HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO is likely concentrated around the nitro group and the carboxylic acid moiety. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net This analysis helps in predicting how the molecule will interact with other chemical species.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -3.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Chemical reactivity and stability |

Note: These energy values are conceptual and represent a plausible range for a molecule with these functional groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. uni-muenchen.dewisc.edu This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of NO₂ | π* (C-C) of ring | High | n → π |

| LP (Cl) | σ (C-C) of ring | Moderate | n → σ |

| π (C=C) of ring | π (C=O) of COOH | Moderate | π → π |

| LP (O) of COOH | π (C-C) of ring | Moderate | n → π* |

Note: This table presents hypothetical but representative NBO interactions and their relative strengths.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The most negative potential is expected to be located around the oxygen atoms of the nitro and carboxylic acid groups, making these sites prone to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group and, to a lesser extent, the hydrogen atoms on the benzene ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atoms would also influence the electrostatic potential of the ring.

Thermodynamic Calculations at Various Temperatures

Computational chemistry allows for the prediction of thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. These calculations are typically based on the vibrational frequencies obtained from DFT. researchgate.netresearchgate.net Understanding how these properties change with temperature is important for predicting the spontaneity of reactions and the stability of the compound under various conditions.

As temperature increases, the entropy of the molecule increases due to greater vibrational and rotational freedom. The enthalpy also generally increases with temperature. The Gibbs free energy, which combines enthalpy and entropy (G = H - TS), determines the spontaneity of a process.

Table 4: Predicted Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

| 298.15 | Conceptual Value | Conceptual Value | Conceptual Value |

| 400 | Conceptual Value | Conceptual Value | Conceptual Value |

| 500 | Conceptual Value | Conceptual Value | Conceptual Value |

Note: This table illustrates the expected trend of thermodynamic properties with temperature. Specific values would be derived from detailed computational analysis.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict ¹H and ¹³C NMR chemical shifts. rsc.org The electron-withdrawing effects of the chloro and nitro groups would cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shifts (downfield).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.5 - 8.5 |

| COOH H | > 10 |

| Aromatic C | 120 - 150 |

| C-COOH | ~130 |

| C-Cl | ~135 |

| C-NO₂ | ~150 |

| COOH C | ~165 |

Note: These are estimated chemical shift ranges based on substituent effects on a benzene ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The predicted spectrum for this compound would likely show characteristic absorptions arising from π → π* and n → π* transitions within the nitro-substituted aromatic system. The presence of the chromophoric nitro group and the auxochromic chloro and carboxyl groups would influence the position and intensity of the absorption maxima (λ_max).

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Exploration of Reaction Mechanisms (e.g., Electrophilic, Nucleophilic Pathways)

The reaction mechanisms involving 3,6-dichloro-2-nitrobenzoic acid are diverse, with the specific pathway being highly dependent on the nature of the attacking reagent.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing nitro group ortho and para to the chlorine atoms can facilitate nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. The nitro group at the C2 position can stabilize the negative charge of the Meisenheimer complex intermediate, particularly if the attack occurs at the C3 or C6 position. However, the steric hindrance from the adjacent carboxylic acid and chloro groups can influence the accessibility of these positions to the incoming nucleophile. In a related compound, 4,6-dichloro-5-nitrobenzofuroxan, which can be considered a derivative of 1,3-dichloro-2-nitrobenzene (B1583056), the presence of two chlorine atoms in a 1,3-relationship forces the nitro group out of the plane of the carbocyclic ring, which reduces its electron-withdrawing ability and thus its capacity to activate the ring for nucleophilic substitution. mdpi.com A similar effect could be at play in this compound, where the bulky adjacent groups might cause the nitro group to twist out of the aromatic plane, thereby modulating its reactivity.

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst) or conversion to an acyl chloride (using a reagent like thionyl chloride). These transformations follow well-established mechanistic pathways. For example, amide bond formation can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent like diethylaminosulfur trifluoride (DAST) which activates the carboxylic acid by forming an acyl fluoride (B91410) intermediate. uni.lu

Kinetic Studies of Chemical Transformations

The bimolecular rate constant for the reaction between the 4-chloro-3,5-dinitrobenzoate anion and hydroxide (B78521) ion was measured at room temperature, yielding a value that indicates a relatively slow reaction. The activation energy for this process was also determined, providing a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Table 1: Kinetic Parameters for the Nucleophilic Substitution of 4-Chloro-3,5-dinitrobenzoic acid with Hydroxide Ion. researchgate.net

| Parameter | Value |

|---|---|

| Bimolecular Rate Constant (k) | 5.92 M⁻¹s⁻¹ |

| Activation Energy (Ea) | 70.7 ± 3.4 kJ/mol |

For this compound, it can be inferred that the rate of nucleophilic substitution would be influenced by the electronic effects of the substituents and the steric hindrance around the reaction center. The presence of only one nitro group, as opposed to two in CDNBA, would likely result in a slower rate of nucleophilic substitution, as the stabilization of the Meisenheimer intermediate would be less pronounced.

Stereoelectronic Effects and Conformational Influences on Reactivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can significantly influence the reactivity of this compound. libretexts.org

The orientation of the carboxylic acid and nitro groups relative to the aromatic ring is a key factor. Due to steric hindrance from the adjacent chlorine atoms, both the -COOH and -NO₂ groups are likely to be twisted out of the plane of the benzene (B151609) ring. This has important consequences for their electronic effects. The resonance (mesomeric) effect of the nitro group, which is crucial for activating the ring towards nucleophilic attack, is diminished when the group is not coplanar with the ring. This is because the overlap between the p-orbitals of the nitro group and the π-system of the ring is reduced.

A computational study on 4,6-dichloro-5-nitrobenzofuroxan, a related system, showed that the presence of two adjacent chlorine atoms forces the nitro group to adopt a large dihedral angle with respect to the aromatic ring, thereby reducing its electron-withdrawing ability. mdpi.com A similar conformational influence is expected for this compound. The table below, based on computational studies of related nitrobenzoic acid derivatives, illustrates how substituents can influence the dihedral angle of the nitro group.

Table 3: Calculated Dihedral Angles of the Nitro Group in Substituted Nitrobenzenes. mdpi.com

| Compound | Dihedral Angle (°) |

|---|---|

| 1,3-dichloro-2-nitrobenzene | ~74-106 |

| 4,6-dichloro-5-nitrobenzofuroxan | ~75-105 |

The conformation of the carboxylic acid group also affects its acidity and reactivity. The steric clash with the neighboring chlorine atom can influence the orientation of the hydroxyl group, which in turn can affect intermolecular hydrogen bonding in the solid state and in solution. These intermolecular interactions have been shown to influence the physical properties and reactivity of substituted nitrobenzoic acids. researchgate.net

Molecular Interactions and Supramolecular Chemistry

Interactions with Model Chemical and Biological SystemsThere is a lack of published research on the interactions of 3,6-dichloro-2-nitrobenzoic acid with model chemical systems or its engagement with biological targets. A patent mentions its synthesis as an intermediate for potential protein kinase inhibitors, but provides no data on its direct interactions.

Further research and publication in peer-reviewed journals are required to elucidate the chemical and supramolecular properties of this specific compound.

In-depth Analysis of this compound: Degradation and Environmental Fate

General principles of nitroaromatic compound degradation can provide a hypothetical framework for how this compound might behave in the environment. This would involve both abiotic and biotic processes, influenced by a variety of environmental factors. Nitroaromatic compounds, as a class, are known for their resistance to degradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring.

Degradation Pathways and Environmental Transformations

The environmental persistence of any chemical is determined by its susceptibility to various degradation processes. For a substituted nitroaromatic compound like 3,6-dichloro-2-nitrobenzoic acid, these processes would theoretically include abiotic mechanisms such as photolysis, and biotic pathways mediated by microorganisms.

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. Photolysis, or photodegradation, is a key abiotic mechanism for many aromatic compounds, involving the absorption of light energy leading to chemical transformation. While specific photolysis studies on this compound are not documented in available literature, the general principles of photochemistry suggest that the presence of chromophores (the nitro group and the chlorinated benzene (B151609) ring) would make it susceptible to photodegradation under certain environmental conditions. The rate and products of such a reaction would depend on factors like the wavelength and intensity of light, the presence of photosensitizers in the environment, and the chemical's quantum yield.

The microbial breakdown of nitroaromatic compounds is a critical area of environmental research. Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. The degradation of a molecule like this compound would likely follow established pathways for other nitroaromatic carboxylic acids.

In oxidative pathways, the initial attack on the aromatic ring is catalyzed by oxygenase enzymes. These enzymes can hydroxylate the ring, leading to the removal of the nitro group as nitrite. This is a common strategy for the degradation of various nitroaromatic compounds. The resulting dihydroxylated intermediates are then substrates for ring-cleavage enzymes. The presence of chlorine atoms on the ring can, however, hinder this process, making the compound more recalcitrant.

Reductive pathways involve the initial reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This process is often carried out by nitroreductase enzymes and can occur under both aerobic and anaerobic conditions. The resulting aminobenzoic acid derivative can then be further metabolized. For some nitroaromatic compounds, this reductive pathway is a crucial first step before the aromatic ring can be cleaved.

Following the initial transformation (either oxidative or reductive), the aromatic ring must be cleaved for complete mineralization. This is typically accomplished by dioxygenase enzymes that cleave the ring between two hydroxyl groups (ortho-cleavage) or adjacent to a hydroxyl group (meta-cleavage). The resulting aliphatic intermediates are then funneled into central metabolic pathways. The specific cleavage mechanism would depend on the microbial species and the structure of the intermediate catechol or protocatechuate derivative.

The efficiency and outcome of the degradation of this compound in the environment would be influenced by a multitude of factors. These include:

Environmental Conditions: pH, temperature, and oxygen availability are critical. For instance, reductive pathways are often favored in anaerobic environments, while oxidative pathways require oxygen.

Microbial Community: The presence and abundance of specific microbial populations with the necessary enzymatic machinery are paramount for biotic degradation.

Bioavailability: The compound's solubility and adsorption to soil or sediment particles can limit its availability to microorganisms.

Co-contaminants: The presence of other chemicals can either inhibit or enhance degradation through co-metabolism or toxicity to the degrading microorganisms.

Nutrient Availability: The availability of other carbon, nitrogen, and phosphorus sources can affect whether microorganisms utilize the nitroaromatic compound as a primary substrate.

While a detailed, specific account of the degradation of this compound is not currently possible due to a lack of dedicated research, the established principles of nitroaromatic compound metabolism provide a solid foundation for predicting its likely environmental fate. Further experimental investigation is necessary to elucidate the precise pathways and factors governing the transformation of this specific molecule.

Advanced Applications and Research Horizons in Chemical Sciences

Role as Chemical Building Blocks and Intermediates in Fine Chemical Synthesis

3,6-Dichloro-2-nitrobenzoic acid serves as a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly in the development of pharmacologically active compounds. Its utility as a building block is demonstrated in the synthesis of protein kinase inhibitors.

Detailed Research Findings:

In the synthesis of novel protein kinase inhibitors, this compound is used as a key starting material. google.com A patented synthetic route describes its conversion to 1-bromo-2,5-dichloro-3-nitrobenzene. This subsequent intermediate is then further elaborated through a series of reactions to produce the final kinase inhibitor compounds. google.com The initial transformation underscores the role of the benzoic acid as a scaffold that allows for strategic chemical modifications. While this specific application is documented, the use of its isomers, such as 2,6-dichloro-3-nitrobenzoic acid, in preparing potential DNA-binding antitumor agents highlights the general importance of dichloronitrobenzoic acids as precursors in medicinal chemistry. sigmaaldrich.com

The conversion process mentioned in the patent literature demonstrates a practical application of this compound in constructing highly functionalized aromatic rings for drug discovery. google.com

Coordination Chemistry: Ligand Design and Metal Complex Formation

Nitrobenzoic acids and their derivatives are recognized for their versatility as ligands in coordination chemistry. nih.govmdpi.com The presence of both a carboxylate group and a nitro group provides multiple potential coordination sites, allowing them to act as versatile Lewis bases. mdpi.com

Ligand Properties and Coordination Modes:

Generally, nitrobenzoic acids can coordinate to metal ions through several modes:

The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. nih.gov

The nitro group can also participate in coordination, although it is a weaker donor than the carboxylate group. mdpi.com

The combination of these groups allows for the formation of diverse metal-organic frameworks (MOFs) and coordination polymers with interesting structural architectures. nih.govmdpi.com

A review of the literature on nitro-containing ligands shows numerous examples of complexes with various metals, such as copper(II), silver(I), and cobalt(II), involving isomers like 3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid. nih.gov These complexes are often studied for their potential biological activities, where the synergy between the metal center and the ligand can lead to enhanced properties. nih.govnih.gov

However, specific research focusing on the use of This compound as a ligand in metal complex formation is not prominently available in the current literature. While its fundamental structure suggests it could form stable complexes, detailed studies on its coordination behavior, the synthesis of its metal complexes, and their crystallographic analysis have yet to be reported.

Catalysis: Application in Organic Transformations and Catalytic Systems

The application of benzoic acid derivatives in catalysis can range from their use as organocatalysts to their role as ligands in metal-catalyzed reactions. The acidic nature of the carboxylic group and the electronic effects of the ring substituents can influence catalytic activity.

Despite the potential for its acidic and electronic properties to be harnessed in catalytic cycles, there is currently no published research detailing the application of This compound specifically as a catalyst or as a critical component within a catalytic system for organic transformations. Its potential in this field remains an unexplored area of research.

Structure-Activity Relationship (SAR) Studies for Chemical Properties

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and activities. For substituted nitroaromatic compounds, these studies often focus on predicting physicochemical parameters, reactivity, and toxicity.

QSAR models are statistical tools used to predict the activity or properties of chemicals based on their molecular structures. For nitroaromatic compounds, QSAR studies are frequently employed to assess their environmental toxicity. nih.gov These models typically rely on a set of molecular descriptors.

Key Descriptors in QSAR for Nitroaromatics:

Hydrophobicity (log Kow): Represents the partitioning of a compound between octanol (B41247) and water, which is crucial for its bioavailability and transport. nih.gov

Electronic Parameters: The highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO) energies are key quantum chemical descriptors. ELUMO, in particular, is often correlated with the ease of reduction of the nitro group, a critical step in the mechanism of toxicity for many nitroaromatics. nih.gov

Steric and Topological Descriptors: Parameters like molar refractivity and Balaban index can account for the size, shape, and branching of the molecule, which influence its interaction with biological targets. nih.gov

While numerous QSAR studies exist for the broader class of nitroaromatic compounds, no specific QSAR models have been developed and published for This compound . nih.govnih.gov However, such models could be used to estimate its potential toxicity or other properties based on its structural features.

| Descriptor | Symbol | Significance in QSAR Models |

|---|---|---|

| Octanol-Water Partition Coefficient | log Kow | Measures hydrophobicity, affecting bioavailability and membrane transport. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons; often related to the ease of nitro-group reduction and toxicity. nih.gov |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons; relevant for reaction mechanisms. ui.ac.id |

| Molar Refractivity | MR | Relates to molecular volume and polarizability, influencing binding interactions. nih.gov |

| Dipole Moment | μ | Measures the polarity of the molecule, affecting solubility and intermolecular forces. ui.ac.id |

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The spatial arrangement and electronic nature of its substituents—the carboxylic acid, the two chlorine atoms, and the nitro group—create a unique profile of steric hindrance and electronic density distribution.

Structural and Electronic Effects:

Steric Hindrance: The presence of both a chlorine atom and a nitro group in the positions ortho to the carboxylic acid group (positions 6 and 2, respectively) creates significant steric crowding. This hindrance can be expected to decrease the rate of reactions involving the carboxylic acid, such as esterification or amidation, which require nucleophilic attack at the carboxyl carbon.

Electronic Effects: The nitro group and the chlorine atoms are both strongly electron-withdrawing. Their combined effect deactivates the aromatic ring towards electrophilic substitution. Conversely, they make the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The strong electron-withdrawing nature also increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.

Reactivity of the Nitro Group: The nitro group itself can be a site of reaction, most commonly reduction to an amino group using reagents like iron in acid or through catalytic hydrogenation. This transformation is a key step in the synthesis of many derivatives.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3,6-Dichloro-2-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, chlorination of 2-nitrobenzoic acid using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (60–80°C) can introduce chlorine atoms at positions 3 and 6. Subsequent purification via recrystallization in ethanol/water mixtures improves purity. Optimization includes adjusting stoichiometry, reaction time, and solvent polarity. Patent data for structurally similar compounds highlight the use of alkoxy intermediates to stabilize reactive positions during synthesis .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions through characteristic splitting patterns (e.g., nitro groups deshield adjacent protons).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700–1680 cm⁻¹ C=O stretch) functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M-H]⁻ ion at m/z 248.939 for C₇H₃Cl₂NO₄). Cross-referencing with databases like NIST ensures accuracy .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., dimethylformamide or acetone) followed by slow addition of water enhances crystal formation. Column chromatography with silica gel and a hexane/ethyl acetate gradient (4:1 to 1:1) removes byproducts. Monitor purity via TLC (Rf ≈ 0.3 in 1:1 hexane/ethyl acetate).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular geometry of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated solution in methanol/acetone (1:2) at 4°C.

- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Process data with SHELXL for structure solution and WinGX for graphical representation. Anisotropic displacement parameters refine Cl and NO₂ group positions .

- Validation : Check for data consistency using ORTEP-III to visualize thermal ellipsoids and intermolecular interactions .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations via Gaussian 16).

- Twinned Crystals : Use SHELXD to deconvolute overlapping reflections in X-ray data .

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility in solution.

Q. What mechanistic insights can isotopic labeling or kinetic studies provide for the synthesis of this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the carboxylic group to track electronic effects during nitration via ¹³C NMR.

- Kinetic Profiling : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy. Pseudo-first-order kinetics can reveal rate-determining steps (e.g., nitronium ion attack).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent dermal contact.

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Refer to SDS guidelines for structurally related chlorinated benzoic acids .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.